A Technical Guide to 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine: Properties, Synthesis, and Application Potential
A Technical Guide to 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine: Properties, Synthesis, and Application Potential
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents.[1] This guide provides an in-depth technical overview of a specific, functionalized derivative, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine . We will dissect its core chemical properties, propose a robust synthetic pathway with detailed protocols, predict its spectral characteristics, and explore its reactivity for further derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel bioactive compounds.
Introduction: The Significance of the 1,2,4-Triazol-3-amine Scaffold
The 1,2,4-triazole ring system is of immense interest to synthetic and medicinal chemists. Its unique electronic properties, including a significant dipole moment, hydrogen bond donating and accepting capabilities, and metabolic stability, make it an excellent pharmacophore.[1] The 3-amino substituted 1,2,4-triazole motif is a particularly valuable variant, acting as a bioisostere for urea and amide functionalities, which can enhance physicochemical properties like solubility and reduce the potential for aggregation.[2]
This scaffold is present in a wide array of clinically relevant drugs, demonstrating its versatility across different biological targets.[3] The specific compound of interest, 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine, introduces two key alkyl substitutions to this core. The N1-methyl group blocks a potential site of metabolism and eliminates tautomerism, locking the scaffold's geometry. The C5-ethyl group enhances lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic pockets in target proteins. Understanding the interplay of these features is crucial for its strategic deployment in drug design projects.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is to establish its unambiguous identity and core properties.
Chemical Structure
The structure of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine is defined by a five-membered triazole ring with nitrogen atoms at positions 1, 2, and 4. An amino group is attached at C3, an ethyl group at C5, and a methyl group at the N1 position.
Caption: Chemical structure of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine.
Identifiers and Properties
The following table summarizes the key identifiers and computed physicochemical properties for this compound. These values are essential for registration in chemical databases, procurement, and computational modeling.
| Parameter | Value | Reference |
| IUPAC Name | 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine | N/A |
| CAS Number | 90708-10-4 | [4] |
| Molecular Formula | C₅H₁₀N₄ | [4] |
| Molecular Weight | 126.16 g/mol | [4] |
| SMILES | CCC1=NC(=NN1C)N | [4] |
| Predicted LogP | 0.4 ± 0.3 | (Calculated) |
| Predicted pKa (strongest basic) | 4.5 ± 0.1 (Amine) | (Calculated) |
| Predicted Solubility | Moderate in water and polar organic solvents | (Inferred) |
Synthesis and Mechanistic Rationale
While multiple routes to 3-amino-1,2,4-triazoles exist, a highly efficient and convergent approach involves the cyclization of a substituted aminoguanidine derivative.[5][6] The proposed synthesis for 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine leverages this strategy, ensuring high yields and straightforward purification.
The rationale for this pathway is its robustness. Starting with readily available N-methylhydrazine and propionitrile allows for the controlled formation of the key N-methyl-N'-propionylhydrazine intermediate. Subsequent steps build the guanidine functionality before the final, often high-yielding, cyclization step.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
CAUTION: This protocol involves hazardous reagents. All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of N-Methylpropionimidohydrazide
-
To a stirred solution of methylhydrazine (1.0 eq) in anhydrous ethanol (5 mL/mmol) at 0 °C, add propionitrile (1.1 eq).
-
Bubble dry hydrogen chloride gas through the solution for 15 minutes while maintaining the temperature below 10 °C.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Concentrate the mixture under reduced pressure. The resulting hydrochloride salt is typically used in the next step without further purification.
Step 2: Synthesis of 1-Cyano-2-ethyl-1-methylisosemicarbazide
-
Dissolve the crude N-Methylpropionimidohydrazide hydrochloride from Step 1 in dichloromethane (DCM, 10 mL/mmol).
-
Cool the solution to 0 °C and add triethylamine (2.5 eq) dropwise.
-
Add a solution of cyanogen bromide (1.05 eq) in DCM dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the intermediate.
Step 3: Cyclization to 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.5 eq) in anhydrous ethanol), add the purified intermediate from Step 2.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the intramolecular cyclization can be monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and neutralize with 1M HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify via column chromatography or recrystallization to obtain the final compound.
Spectroscopic and Structural Characterization
Structural confirmation is paramount. Based on the known spectral properties of analogous 1,2,4-triazole derivatives, the following characteristics are predicted for 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine.[2][7][8]
| Technique | Predicted Signature | Rationale |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 5.5-6.0 (s, 2H, -NH₂), δ 3.5-3.7 (s, 3H, N-CH₃), δ 2.5-2.7 (q, J=7.6 Hz, 2H, -CH₂CH₃), δ 1.1-1.3 (t, J=7.6 Hz, 3H, -CH₂CH₃) | The amine protons are expected to be a broad singlet. The N-methyl group will be a sharp singlet. The ethyl group will exhibit a classic quartet-triplet splitting pattern. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160-165 (C5), δ 155-160 (C3), δ 30-35 (N-CH₃), δ 20-25 (-CH₂CH₃), δ 10-15 (-CH₂CH₃) | The two triazole ring carbons (C3 and C5) will appear significantly downfield. The aliphatic carbons of the methyl and ethyl groups will be upfield. |
| Mass Spec. (EI) | m/z = 126 (M⁺), 111 ([M-CH₃]⁺), 97 ([M-C₂H₅]⁺) | The molecular ion peak should be clearly visible. Common fragmentation would involve the loss of the methyl or ethyl substituents. |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 2980-2850 (C-H stretch), 1650-1620 (N-H bend), 1580-1550 (C=N stretch) | The primary amine will show characteristic stretching and bending vibrations. Aliphatic C-H and ring C=N stretches will also be prominent. |
Chemical Reactivity and Derivatization
The reactivity of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine is dominated by the exocyclic amino group at the C3 position. This group is a potent nucleophile and serves as a versatile handle for synthetic elaboration.
The N1-methylation is a key design choice, as it prevents N-acylation/alkylation at that position and removes the possibility of annular tautomerism, which simplifies the reactivity profile and resulting product mixtures.
Key Reactions
-
Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amide or sulfonamide linkages. This is a primary method for incorporating the triazole moiety into larger, more complex molecules.
-
Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions yields the corresponding imines (Schiff bases). These can be further reduced to secondary amines, providing another route for diversification.
-
Alkylation: While direct N-alkylation can be challenging to control, reductive amination provides a reliable method for introducing alkyl groups.
Caption: Key derivatization pathways via the 3-amino group.
Potential Applications in Drug Discovery
The true value of a building block is realized in its application. The 1,2,4-triazole scaffold is a validated pharmacophore with a broad spectrum of biological activities.[1][9][10] Derivatives have shown promise as:
-
Antifungal Agents: Triazoles like fluconazole are famous for their inhibition of fungal cytochrome P450 enzymes.
-
Anticancer Agents: The scaffold can be found in kinase inhibitors and other anti-proliferative compounds.
-
Antiviral Agents: Ribavirin is a well-known example of a triazole-based antiviral drug.[1]
-
Herbicides and Fungicides: In agrochemicals, triazoles are used to protect crops.[9][11]
The specific substitutions on 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine make it an attractive starting point for library synthesis. The N-methyl group provides metabolic blocking and geometric constraint, while the ethyl group can probe hydrophobic interactions within a binding site. By using the synthetic handles on the 3-amino group, researchers can rapidly generate a diverse library of compounds for screening against various therapeutic targets.
Conclusion
5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine is a well-defined and synthetically accessible chemical building block. Its structure combines the validated pharmacological relevance of the 3-amino-1,2,4-triazole core with specific alkyl substitutions that confer desirable physicochemical properties for drug development. The nucleophilic amino group provides a reliable point for chemical elaboration, enabling its incorporation into a wide range of molecular architectures. This guide has provided the foundational chemical knowledge, a practical synthetic route, and a strategic outlook, positioning this compound as a valuable tool for scientists and researchers in the pursuit of novel therapeutics.
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